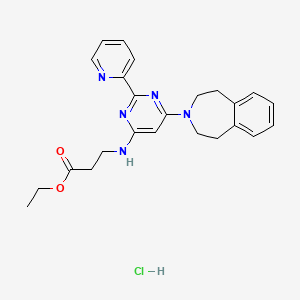

![molecular formula C21H22N4O5 B2506161 1,3,8,8-四甲基-5-(3-硝基苯基)-5,8,9,10-四氢吡咪并[4,5-b]喹啉-2,4,6(1H,3H,7H)-三酮 CAS No. 294198-01-9](/img/structure/B2506161.png)

1,3,8,8-四甲基-5-(3-硝基苯基)-5,8,9,10-四氢吡咪并[4,5-b]喹啉-2,4,6(1H,3H,7H)-三酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione, is a complex molecule that appears to be related to the family of pyrimidoquinoline derivatives. These compounds are of significant interest due to their potential biological activities and their use in the synthesis of various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrroloquinoline structures has been reported in the literature. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline involves the conversion of nitrophenols to nitroquinolines, followed by a series of reductions and cyclizations to form the tetrahydropyrroloquinoline core . Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrimidoquinoline derivatives is characterized by a fused pyrimidine and quinoline ring system. The presence of tetramethyl groups and a nitrophenyl moiety in the compound suggests a complex, multi-ring system with potential chiral centers. The synthesis of related compounds often involves careful manipulation of functional groups to achieve the desired molecular architecture .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of nitro groups and the pyrimidine ring. Nitro groups can undergo various reactions, including reductions and substitutions, which can be crucial in the synthesis of complex natural products . The pyrimidine ring can participate in heterocyclization reactions, as seen in the synthesis of 2,3-dihydro-1H-pyrimido[1,2-a]quinoxaline 6-oxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidoquinoline derivatives are not explicitly detailed in the provided papers. However, it can be inferred that the presence of nitro groups and the rigid fused ring system would impact the compound's solubility, stability, and reactivity. The synthesis of similar compounds often requires careful control of reaction conditions to ensure the stability of sensitive functional groups .

科学研究应用

纳米多孔催化剂在 N-杂环化合物合成中的应用

Sepehrmansouri 等人 (2020) 的一项研究探讨了使用含有磷酸标签的基于乙二胺的金属有机框架 (MOF) 来合成新类别的 N-杂环化合物,包括四氢吡咪并[4,5-b]喹啉衍生物。这种方法因其高产率、短反应时间和 MOFs 催化剂的可重复使用性而具有重要意义 (Sepehrmansouri 等人,2020)。

微波辐照下一锅法合成

Shaker 和 Elrady (2008) 展示了在没有催化剂的情况下使用微波辐照一锅合成吡咪并[5,4-b]喹啉衍生物。他们的过程涉及氨基尿嘧啶与醛和二甲酮缩合 (Shaker 和 Elrady,2008)。

分子结构的计算和实验研究

Trilleras 等人 (2017) 进行了结合计算和实验方法的研究,以了解苯并[g]吡咪并[4,5-b]喹啉衍生物的分子结构。他们使用 FT-IR、NMR 和 GC-MS 等技术进行表征 (Trilleras 等人,2017)。

多组分反应用于新型衍生物合成

Khalafi‐Nezhad 和 Panahi (2011) 描述了一种使用醛、胺、二甲酮和巴比妥酸的多组分反应合成 8,9-二氢-8,8-二甲基-5,10-二苯基吡咪并[4,5-b]喹啉衍生物的方法 (Khalafi‐Nezhad 和 Panahi,2011)。

烯胺诱导的环化产物转化

Dolly、Chimni 和 Kumar (1995) 探索了酸催化的烯胺诱导转化以生成吡咪并[4,5-b]喹啉-2,4,6 衍生物。他们的发现对各种杂环化合物的合成具有启示意义 (Dolly、Chimni 和 Kumar,1995)。

低碳钢的缓蚀

Verma 等人 (2016) 研究了在酸性条件下使用 5-芳基吡咪并-[4,5-b]喹啉-二酮作为低碳钢的缓蚀剂。本研究突出了这些化合物的潜在工业应用 (Verma 等人,2016)。

属性

IUPAC Name |

1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5/c1-21(2)9-13-16(14(26)10-21)15(11-6-5-7-12(8-11)25(29)30)17-18(22-13)23(3)20(28)24(4)19(17)27/h5-8,15,22H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFOIFRNIAYQEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2506079.png)

![3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2506084.png)

![N-[2-(dimethylamino)ethyl]-N-[(oxolan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2506086.png)

![3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506088.png)

![N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2506089.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2506090.png)

![5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2506097.png)

![Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2506098.png)

![N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506099.png)

![(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2506101.png)